Methyl 2,3-dichloro-6-fluorobenzoate

Description

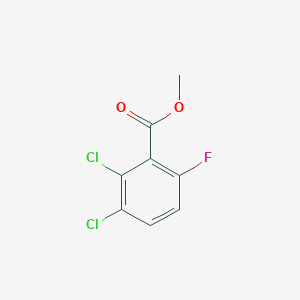

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,3-dichloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZURZQKLNDNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,3-dichloro-6-fluorobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by its halogenated aromatic structure, featuring two chlorine atoms and one fluorine atom attached to a benzene ring. Its molecular formula is C8H6Cl2F O2. The presence of these halogen substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly enzymes and receptors. Research indicates that halogenated compounds often exhibit:

- Antimicrobial properties : Effective against a range of pathogens.

- Enzyme inhibition : Compounds with dichloro and fluoro substituents can inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : Potential to interact with cellular signaling pathways.

The compound acts as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic effects in drug design.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity. For example, its effectiveness against various bacterial strains was evaluated through minimum inhibitory concentration (MIC) assays. The results indicated that the compound could inhibit the growth of several Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has revealed that this compound can modulate enzyme activity. For instance, it has been shown to inhibit key metabolic enzymes involved in biosynthetic pathways:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 10.5 |

| Cyclooxygenase (COX) | Non-competitive | 15.3 |

| Lipoxygenase | Mixed-type | 12.8 |

These findings highlight its potential as a lead compound in drug development targeting specific enzymes related to inflammation and neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL, respectively. This suggests its potential use as an antimicrobial agent in clinical settings.

- Enzyme Inhibition : In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its ability to inhibit COX enzymes. The results indicated a promising profile for anti-inflammatory applications, particularly due to its selective inhibition of COX-2 over COX-1.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoates, which also exhibit notable biological activities:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Methyl 2-chloro-6-fluorobenzoate | 0.93 | Contains one chlorine atom; less reactive |

| Methyl 4-chloro-2-fluorobenzoate | 0.92 | Different substitution pattern; similar applications |

| Ethyl 4-chloro-2,6-difluorobenzoate | 0.86 | More reactive due to increased electronegativity |

The unique arrangement of chlorine and fluorine substituents in this compound enhances its reactivity compared to these analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2,3-dichloro-6-fluorobenzoate with structurally related compounds, focusing on substitution patterns, physicochemical properties, and applications.

Key Observations:

Halogen Substitution Effects: The position and type of halogens critically influence reactivity. For example, this compound’s dual chlorine atoms at positions 2 and 3 likely enhance steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs like methyl 2-chloro-4-fluorobenzoate .

Functional Group Variations :

- Carboxylic acid derivatives (e.g., 2,3,6-TBA) are directly bioactive as herbicides, whereas methyl esters (e.g., this compound) may serve as synthetic intermediates or prodrugs requiring hydrolysis for activation .

Applications :

- Compounds with trichloro substitution (e.g., 2,3,6-TBA) are historically used as herbicides, while difluoro-dichloro analogs may target specific enzymatic pathways in modern agrochemicals .

- Methyl esters with fluorine (e.g., this compound) are advantageous in medicinal chemistry due to fluorine’s metabolic stability and bioavailability enhancement .

Research Findings and Trends

- Synthetic Accessibility : Methyl esters of halogenated benzoic acids are typically synthesized via esterification of the corresponding acids. For example, methyl 3,6-dibromo-2-fluorobenzoate is produced via bromination and esterification steps under controlled conditions .

- Agrochemical Relevance : The 2,3,6-TBA analog demonstrates that trichloro substitution patterns are effective in soil-acting herbicides, suggesting that this compound could be modified for similar uses by introducing a third halogen .

- Stability and Reactivity: Fluorine at position 6 in this compound likely improves thermal stability compared to non-fluorinated analogs, as seen in related compounds .

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 2,3-dichloro-6-fluorobenzoate via esterification?

Methodological Answer: The esterification of 2,3-dichloro-6-fluorobenzoic acid can be optimized using acid-catalyzed Fischer esterification. Key parameters include:

- Catalyst : Concentrated sulfuric acid (0.1–1 mol%) to protonate the carbonyl group and activate the acid .

- Solvent : Toluene or dichloromethane for azeotropic removal of water to drive the reaction equilibrium .

- Temperature : Reflux conditions (110–120°C for toluene) to ensure efficient water removal.

- Reaction Time : 12–24 hours, monitored by TLC or HPLC for conversion. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer: A multi-spectral approach is recommended:

- NMR Spectroscopy : and NMR to confirm substituent positions. For example, the methoxy group (COOCH) appears as a singlet near δ 3.9 ppm in NMR, while aromatic protons show splitting patterns reflecting halogen proximity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H] or [M+Na]) and isotopic clusters from chlorine atoms .

- FT-IR : Peaks at ~1720 cm (ester C=O stretch) and 1250–1100 cm (C-F/C-Cl stretches) .

Advanced Research Questions

Q. How can discrepancies in NMR data due to halogen proximity be resolved?

Methodological Answer: Halogen-induced anisotropic effects can complicate splitting patterns. Advanced techniques include:

- 2D NMR (COSY, NOESY) : To assign overlapping aromatic proton signals. For example, NOE correlations between adjacent protons can clarify substituent positions .

- NMR : Direct detection of fluorine environments, with chemical shifts sensitive to electron-withdrawing effects from chlorine .

- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis, particularly if steric effects from substituents hinder spectral resolution .

Q. What computational methods predict reactivity in nucleophilic aromatic substitution (NAS) of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for NAS at C2, C3, or C6 positions. Electron-deficient sites (due to Cl/F) show lower energy barriers.

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, enhancing NAS rates .

- Hammett Constants : Use σ and σ values for Cl and F to predict regioselectivity. For example, meta-chlorine may deactivate adjacent positions more strongly than fluorine .

Q. How does substituent positioning influence thermal stability under accelerated degradation conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Electron-withdrawing groups (Cl, F) typically increase thermal stability compared to unsubstituted analogs .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic decomposition events.

- Hydrolytic Stability Tests : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor ester hydrolysis via HPLC. Steric hindrance from 3-chloro and 6-fluoro groups may reduce hydrolysis rates .

Q. How to analyze degradation products under hydrolytic or photolytic stress?

Methodological Answer:

- LC-MS/MS : Identify hydrolysis products (e.g., 2,3-dichloro-6-fluorobenzoic acid) using reverse-phase C18 columns and electrospray ionization (ESI).

- GC-MS : Volatile byproducts (e.g., methyl chloride) can be trapped and analyzed .

- Photostability Chambers : Expose samples to UV light (ICH Q1B guidelines) and track degradation kinetics. Fluorine’s inductive effects may mitigate radical formation compared to bromine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.